

# A Comparative Analysis of NCX 470 for the Treatment of Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NCX 470 with established alternatives for the treatment of open-angle glaucoma and ocular hypertension. The information is based on data from preclinical studies and pivotal Phase 3 clinical trials.

### **Introduction to NCX 470**

NCX 470 is a novel, nitric oxide (NO)-donating bimatoprost analog in late-stage clinical development for the reduction of intraocular pressure (IOP).[1][2] Its dual mechanism of action targets two pathways to enhance aqueous humor outflow, potentially offering an improved treatment option for patients with glaucoma.[3][4]

## **Quantitative Data Summary**

The following tables summarize the efficacy and safety data for NCX 470 in comparison to latanoprost, a widely prescribed prostaglandin analog, from the Mont Blanc and Denali Phase 3 clinical trials.[1][5][6][7]

## Table 1: Efficacy in Intraocular Pressure (IOP) Reduction



| Trial       | Drug                 | Dosage          | Mean IOP<br>Reduction from<br>Baseline<br>(mmHg) | Key<br>Comparison                                                               |
|-------------|----------------------|-----------------|--------------------------------------------------|---------------------------------------------------------------------------------|
| Denali      | NCX 470              | 0.1% once daily | 7.9 to 10.0                                      | Non-inferior to latanoprost. Statistically superior at 3 of 6 timepoints.[1][6] |
| Latanoprost | 0.005% once<br>daily | 7.1 to 9.8      | Standard of care comparator.[1][6]               |                                                                                 |
| Mont Blanc  | NCX 470              | 0.1% once daily | 8.0 to 9.7                                       | Non-inferior to latanoprost. Statistically superior at 4 of 6 timepoints.[5][8] |
| Latanoprost | 0.005% once<br>daily | 7.1 to 9.4      | Standard of care comparator.[5]                  |                                                                                 |

**Table 2: Safety and Tolerability Profile** 



| Trial              | Drug                      | Most Common<br>Adverse Event | Incidence of<br>Conjunctival<br>Hyperemia | Discontinuation Rate due to Adverse Events |
|--------------------|---------------------------|------------------------------|-------------------------------------------|--------------------------------------------|
| Denali             | NCX 470 0.1%              | Conjunctival<br>Hyperemia    | 22.0%                                     | 10.1%                                      |
| Latanoprost 0.005% | Conjunctival<br>Hyperemia | 9.2%                         | 6.6%                                      |                                            |
| Mont Blanc         | NCX 470 0.1%              | Conjunctival<br>Hyperemia    | 11.9%                                     | 4.3%                                       |
| Latanoprost 0.005% | Conjunctival<br>Hyperemia | 3.3%                         | 5.1%                                      |                                            |

# **Experimental Protocols**

The data presented is primarily from two large-scale, multicenter, randomized, double-masked, parallel-group Phase 3 clinical trials: Mont Blanc and Denali.

## **Study Design**

- Objective: To evaluate the safety and efficacy of NCX 470 ophthalmic solution for lowering IOP in patients with open-angle glaucoma or ocular hypertension.
- Comparator: Latanoprost 0.005% ophthalmic solution, a standard first-line therapy.
- Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension in both eyes, with qualifying IOP levels at multiple time points following a washout of any previous IOP-lowering medication.[9][10]
- Randomization: Subjects were randomized in a 1:1 ratio to receive either NCX 470 0.1% or latanoprost 0.005%, administered once daily in the evening to both eyes.
- Primary Efficacy Endpoint: The primary measure of efficacy was the reduction in mean time-matched IOP from baseline at 8 AM and 4 PM at week 2, week 6, and month 3.[7][11]



### **Intraocular Pressure Measurement**

Intraocular pressure was measured using Goldmann applanation tonometry, which is considered the gold standard for IOP measurement in clinical trials.[12] This technique involves gently flattening a small area of the cornea with a tonometer cone to measure the internal pressure of the eye. Measurements were taken at specified time points throughout the day to assess the diurnal IOP-lowering effect of the treatments.

# Visualized Mechanisms and Workflows Signaling Pathways

The following diagrams illustrate the mechanisms of action for NCX 470 and its comparators.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. A 4-week, dose-ranging study comparing the efficacy, safety and tolerability of latanoprost 75, 100 and 125 μg/mL to latanoprost 50 μg/mL (xalatan) in the treatment of primary openangle glaucoma and ocular hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy
  of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. NCX 470 Phase 3 Results Support NDA Filings [ophthalmologybreakingnews.com]
- 7. nicox.com [nicox.com]
- 8. A Randomized, Controlled Comparison of NCX 470, a Nitric Oxide-Donating Bimatoprost, and Latanoprost in Subjects with Open-Angle Glaucoma or Ocular Hypertension: The MONT BLANC Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Nicox's NCX 470 Demonstrates Sustained Efficacy through 12 [globenewswire.com]
- 12. Tonometry StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of NCX 470 for the Treatment of Glaucoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562856#al-470-results-replication-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com